Cyclohexane malonic acid
Description
Cyclohexane malonic acid (1,1-cyclohexane dicarboxylic acid) is a dicarboxylic acid derivative featuring a cyclohexane ring substituted with two carboxylic acid groups. Its synthesis is challenging due to steric and lipophilicity factors. For instance, Danishefsky’s alkylation procedure failed to produce this compound because the lipophilic 1,5-dibromopentane reagent caused phase separation in aqueous media, preventing effective mixing . A stepwise synthesis approach was ultimately required to achieve the target molecule .
This compound shares core chemical properties with other dicarboxylic acids, such as participation in esterification and decarboxylation reactions. However, its cyclohexane backbone imparts unique physicochemical traits, including reduced water solubility and increased hydrophobicity compared to linear dicarboxylic acids like malonic acid (propanedioic acid) . Industrially, it is used in resins and coatings, leveraging its rigidity and stability .
Properties
CAS No. |
4354-67-0 |
|---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
cyclohexane;propanedioic acid |
InChI |
InChI=1S/C6H12.C3H4O4/c1-2-4-6-5-3-1;4-2(5)1-3(6)7/h1-6H2;1H2,(H,4,5)(H,6,7) |
InChI Key |
UPHVEDFCQGNHJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC1.C(C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexane malonic acid can be synthesized through the malonic ester synthesis. This involves the alkylation of diethyl malonate with cyclohexyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the alkyl halide. The resulting ester is then hydrolyzed and decarboxylated to yield this compound .
Industrial Production Methods: This process is scalable and can be optimized for industrial applications by using continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: Cyclohexane malonic acid undergoes several types of chemical reactions, including:
Decarboxylation: Heating this compound results in the loss of carbon dioxide, forming cyclohexane acetic acid.
Substitution Reactions: The methylene group in this compound can be alkylated using alkyl halides in the presence of a base.
Oxidation and Reduction:
Common Reagents and Conditions:
Bases: Sodium ethoxide, potassium tert-butoxide.
Alkyl Halides: Cyclohexyl bromide, methyl iodide.
Acids: Hydrochloric acid for hydrolysis.
Solvents: Ethanol, diethyl ether.
Major Products:
Cyclohexane acetic acid: Formed through decarboxylation.
Alkylated derivatives: Formed through substitution reactions.
Scientific Research Applications
Cyclohexane malonic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds.
Material Science: Used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of cyclohexane malonic acid in chemical reactions typically involves the formation of enolate intermediates. These intermediates are highly reactive and can undergo nucleophilic substitution, addition, and elimination reactions. The presence of the cyclohexane ring influences the reactivity and stability of these intermediates, making this compound a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Malonic Acid (Propanedioic Acid) :
- Synthesized via microbial fermentation or chemical routes (e.g., hydrolysis of cyanoacetic acid) .
- Reactivity: Undergoes decarboxylation to acetic acid under thermal or photoredox conditions. However, malonic acid derivatives like benzyl malonic acid exhibit hindered reactivity due to hydrogen bonding between carboxylate groups .
Cyclohexane Malonic Acid :
- Synthesis challenges arise from poor miscibility of lipophilic reagents in aqueous media, necessitating stepwise strategies .
- Unlike malonic acid, its rigid cyclohexane backbone limits conformational flexibility, affecting reaction kinetics and selectivity in esterification or polymerization processes .
Succinic and Glutaric Acids :
- Synthesized via microbial pathways or oxidation of cyclic ketones.
- Succinic acid (C4) and glutaric acid (C5) have higher carbon chain lengths, leading to distinct hygroscopic behaviors. For example, malonic/glutaric acid mixtures exhibit hygroscopicity closer to pure malonic acid, while succinic acid mixtures deviate significantly .
Physicochemical Properties
Hydrophobicity and Solubility :
- This compound’s cyclohexane ring reduces water solubility, making it less hydrophilic than malonic acid (which is highly soluble in water and oxygenated solvents) .
- Maleic acid (unsaturated C4 dicarboxylic acid) exhibits even lower solubility due to its planar structure and strong intermolecular hydrogen bonding .
Hygroscopicity :
- Malonic acid’s hygroscopicity dominates in mixtures with glutaric acid, while succinic acid mixtures show lower water uptake .
- This compound’s hydrophobicity likely reduces its role in atmospheric aerosol nucleation compared to malonic acid, which is a key component of cloud condensation nuclei .
Table 2: Physical Properties
Q & A
Q. What defines the molecular structure and functional properties of malonic acid relevant to biochemical studies?
Malonic acid (propanedioic acid, C₃H₄O₄) features two carboxyl groups (-COOH) attached to a central carbon, enabling participation in condensation reactions and serving as a precursor for derivatives like malonates and esters . Its pKa values (2.83 and 5.69) classify it as a medium-strong acid, influencing solubility in polar solvents like water and methanol . Structural flexibility, including rotatable bonds, allows diverse interactions in organic synthesis and metabolic pathways .
Q. How is malonic acid synthesized biologically, and what experimental models validate these pathways?
A novel artificial pathway converts oxaloacetate (from the reductive TCA cycle) to malonic acid via α-keto decarboxylase (Mdc) and malonic semialdehyde dehydrogenase. This pathway was functionally validated in Myceliophthora thermophila, achieving 42.5 mg/L yields through glucose uptake optimization . Fermentation studies using fungal strains (e.g., Aspergillus) aim for >70% glucose-to-malonic acid conversion, emphasizing strain selection and process parameter engineering .
Q. What are the primary metabolic roles of malonic acid in cellular systems?
Malonic acid participates in the malonic acid cycle, where decarboxylation generates acetyl-CoA for energy production . It competitively inhibits succinate dehydrogenase (Ki ~50:1 vs. succinate), disrupting the TCA cycle in plant respiration studies . Its derivative, malonyl-CoA, is critical in fatty acid biosynthesis, requiring malonyl-CoA synthetase (AAE13) for detoxification in Arabidopsis .
Advanced Research Questions
Q. How can researchers resolve contradictions in malonic acid detection within complex mixtures?
Discrepancies in glycolic acid matrices were addressed using ion chromatography (IC) with spiked malonate controls and NMR validation. IC failed to detect malonate in glycolic acid technical solutions, while NMR confirmed its absence, highlighting the need for orthogonal analytical methods . Virtual Column software modeling further validated elution behavior to rule out false positives .
Q. What methodologies optimize malonic acid recovery from aqueous solutions in bioprocessing?
Reactive extraction with tributyl phosphate (TBP) in alkane, ketone, or alcohol diluents achieves >90% efficiency. Key factors include TBP concentration, pH, and malonic acid dimerization constants. Fourier-transform infrared spectroscopy (FTIR) confirms complexation mechanisms between extractants and acid .
Q. How do malonic acid derivatives influence electron distribution in organic semiconductors?
Push-pull chromophores with malonic acid-derived acceptors (e.g., Meldrum’s acid, thiobarbituric acid) exhibit tunable electron-withdrawing capacities. Experimental and DFT studies rank acceptor strengths, with N,N′-dibutylthiobarbituric acid showing the highest electron affinity. Structural tuning via π-linkers (e.g., thiophene) enhances charge transfer in D–π–A systems .
Q. What experimental approaches elucidate malonic acid’s role in aerosol water adsorption?
Molecular dynamics simulations at atmospheric conditions reveal two phases: (1) water adsorption on malonic acid grains (low temperature) and (2) liquid-like mixed aggregates (high temperature). Comparative studies with oxalic acid highlight malonic acid’s flexibility (due to a methylene group), enhancing hydrophilic behavior and cloud condensation nucleus activity .
Q. How does malonic acid modulate cellular respiration in plant-pathogen interaction studies?
In wheat infected with stem rust, malonic acid resistance correlates with altered TCA cycle activity. Toxin-treated tissues show reduced succinate dehydrogenase inhibition, suggesting metabolic pathway rerouting or enzyme adaptation .
Q. What strategies mitigate cytotoxicity in malonic acid applications for biomaterials?
Direct cytotoxicity assays (e.g., WST tests on MG63 cells) identified safe malonic acid concentrations (<15 mg/mL). Crosslinking studies in polymers prioritized malonic acid due to low cytotoxicity, validated through cell viability assays .
Q. How do interfacial adsorption orientations of malonic acid impact environmental processes?
Vibrational sum frequency spectroscopy (VSFS) and surface tension measurements reveal malonic acid’s weak solvation at air/water interfaces. Protonated species dominate adsorption, with computational models confirming monodentate/bidentate coordination modes. pH-dependent orientation affects aerosol surface reactivity .
Q. Methodological Notes
- Analytical Techniques : LC-MS/GC-MS for metabolomics , FTIR for extraction validation , VSFS for interfacial studies .
- Simulations : Molecular dynamics for aerosol behavior , DFT for electronic properties .
- Biological Models : Myceliophthora thermophila for biosynthesis , Arabidopsis for metabolic detoxification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
